5-Chlorobenzofuran-2-sulfonyl Chloride
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Overview
Description
Preparation Methods
The synthesis of 5-Chlorobenzofuran-2-sulfonyl Chloride typically involves the chlorination of 1-benzofuran-2-sulfonyl chloride. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the benzofuran ring . Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
5-Chlorobenzofuran-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
5-Chlorobenzofuran-2-sulfonyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorobenzofuran-2-sulfonyl Chloride and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
5-Chlorobenzofuran-2-sulfonyl Chloride can be compared with other benzofuran derivatives such as:
5-Bromo-1-benzofuran-2-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-Benzofuran-2-sulfonyl chloride: Lacks the halogen substitution, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C8H4Cl2O3S |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2O3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H |
InChI Key |
UIHPMIWZMBNVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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